molecular formula C20H25N5O2 B2830314 7-Benzyl-1,3-dimethyl-8-(3-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione CAS No. 573697-62-8

7-Benzyl-1,3-dimethyl-8-(3-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione

Cat. No.: B2830314
CAS No.: 573697-62-8
M. Wt: 367.453
InChI Key: ZGDQCHLCNCRDEH-UHFFFAOYSA-N
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Description

7-Benzyl-1,3-dimethyl-8-(3-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione is a xanthine-derived purine-2,6-dione scaffold modified with a benzyl group at position 7, methyl groups at positions 1 and 3, and a 3-methyl-piperidin-1-yl substituent at position 6. Its structural complexity allows for high selectivity and prolonged pharmacokinetic profiles compared to simpler xanthine derivatives.

Properties

IUPAC Name

7-benzyl-1,3-dimethyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-14-8-7-11-24(12-14)19-21-17-16(18(26)23(3)20(27)22(17)2)25(19)13-15-9-5-4-6-10-15/h4-6,9-10,14H,7-8,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDQCHLCNCRDEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-1,3-dimethyl-8-(3-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the benzyl, methyl, and piperidinyl groups through a series of substitution and alkylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Catalysts and advanced purification techniques, such as chromatography, are used to achieve the desired quality of the final product.

Chemical Reactions Analysis

Substitution Reactions

The piperidinyl group at the 8-position undergoes nucleophilic substitution under specific conditions. For instance:

  • Reagents/Conditions : Reaction with alkyl halides or aryl halides in polar aprotic solvents (e.g., DMSO, DMF) with a base (e.g., K₂CO₃) at elevated temperatures (50–65°C) .
  • Outcome : Replacement of the 3-methyl-piperidin-1-yl group with other amines or heterocycles (e.g., morpholine, azetidine).
  • Example : 7 Benzyl 1 3 dimethyl 8 X R NH27 Benzyl 1 3 dimethyl 8 R+By products\text{7 Benzyl 1 3 dimethyl 8 X R NH}_2\rightarrow \text{7 Benzyl 1 3 dimethyl 8 R}+\text{By products} Here, X=leaving group e g Cl X=\text{leaving group e g Cl } and R=new substituentR=\text{new substituent}.

Table 1: Substitution Reactions

ReagentConditionsMajor ProductYield (%)Source
Piperidine derivativesDMSO, K₂CO₃, 65°C8-Substituted purine derivatives70–85
MorpholineDMF, NaH, RT8-Morpholinyl analog60

Oxidation Reactions

The purine core and substituents are susceptible to oxidation:

  • Reagents : Hydrogen peroxide (H2O2\text{H}_2\text{O}_2), m-chloroperbenzoic acid (mCPBA\text{mCPBA}).
  • Outcome :
    • Oxidation of the purine ring’s C8 position to form sulfoxide/sulfone derivatives.
    • Conversion of the benzyl group to a benzoyl moiety under strong oxidizing conditions.

Table 2: Oxidation Pathways

Oxidizing AgentTarget SiteProductNotesSource
H2O2\text{H}_2\text{O}_2C8 substituentSulfoxide derivativeMild conditions
mCPBA\text{mCPBA}C8 substituentSulfone derivativeRequires anhydrous conditions

Reduction Reactions

The compound undergoes selective reduction:

  • Reagents : Sodium borohydride (NaBH4\text{NaBH}_4), lithium aluminum hydride (LiAlH4\text{LiAlH}_4).
  • Outcome :
    • Reduction of the purine ring’s carbonyl groups to hydroxyl groups.
    • Hydrogenolysis of the benzyl group to a methyl group under catalytic hydrogenation (H2/Pd C\text{H}_2/\text{Pd C}) .

Table 3: Reduction Outcomes

ReagentConditionsMajor ModificationYield (%)Source
LiAlH4\text{LiAlH}_4THF, refluxC2/C6 carbonyl → hydroxyl50–60
H2/Pd C\text{H}_2/\text{Pd C}EtOH, RTBenzyl → methyl90

Hydrolysis Reactions

Acidic or basic hydrolysis cleaves specific bonds:

  • Acidic Hydrolysis (HCl\text{HCl}): Cleavage of the piperidinyl group, yielding a primary amine intermediate .
  • Basic Hydrolysis (NaOH\text{NaOH}): Degradation of the purine ring to form urea derivatives.

Table 4: Hydrolysis Products

ConditionsReaction SiteProductSource
6M HCl, refluxPiperidinyl C-N bond8-Amino purine derivative
2M NaOH, 80°CPurine ringUrea and benzylamine by-products

Functionalization at the Benzyl Group

The benzyl moiety undergoes electrophilic aromatic substitution (EAS):

  • Reactions : Nitration, sulfonation, or halogenation.
  • Example : 7 Benzyl purine+HNO37 Nitrobenzyl purine\text{7 Benzyl purine}+\text{HNO}_3\rightarrow \text{7 Nitrobenzyl purine} This modification alters lipophilicity and bioactivity.

Comparative Reactivity

The compound’s reactivity differs from analogs due to steric and electronic effects of the 3-methyl-piperidinyl group:

Property7-Benzyl-1,3-dimethyl-8-(3-methyl-piperidin-1-yl)7-Benzyl-8-piperazin-1-yl analog
Substitution Rate Slower (steric hindrance)Faster
Oxidation Stability Higher (electron-donating methyl group)Lower
Data compiled from .

Mechanistic Insights

  • Nucleophilic Substitution : The 8-position’s piperidinyl group acts as a leaving group in SN2 reactions due to its moderate nucleofugality .
  • Electronic Effects : Electron-withdrawing groups on the purine ring (e.g., carbonyls) direct electrophiles to the benzyl group.

Scientific Research Applications

Enzyme Inhibition

Research indicates that derivatives of purines, including 7-benzyl-1,3-dimethyl-8-(3-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione, can act as inhibitors for various enzymes. Specifically, studies have shown that modifications at the 8-position of purines can enhance their inhibitory activity against acetylcholinesterase (AChE), making them potential candidates for treating neurodegenerative diseases such as Alzheimer's disease .

Anticancer Activity

Some studies have explored the anticancer properties of purine derivatives. For instance, compounds similar to this compound have been tested for their ability to inhibit tumor growth in various cancer cell lines. The presence of a piperidine ring has been linked to enhanced cytotoxicity against specific cancer types .

Antimicrobial Properties

Purine derivatives have also demonstrated antimicrobial activity. The compound's structure may allow it to interact with microbial enzymes or receptors, leading to inhibition of bacterial growth. This property makes it a candidate for further development as an antimicrobial agent .

Case Study 1: Acetylcholinesterase Inhibition

In a study focused on the synthesis and evaluation of xanthine derivatives, researchers found that certain modifications at the 8-position significantly increased AChE inhibitory activity. The compound exhibited an IC50 value comparable to established AChE inhibitors, suggesting its potential utility in treating cognitive disorders .

Case Study 2: Anticancer Activity in Cell Lines

Another investigation assessed the cytotoxic effects of various purine derivatives on human cancer cell lines. The results indicated that compounds with structural similarities to this compound were effective in reducing cell viability and inducing apoptosis in cancer cells, highlighting their therapeutic potential .

Mechanism of Action

The mechanism of action of 7-Benzyl-1,3-dimethyl-8-(3-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s activity and selectivity are heavily influenced by substituents at positions 7, 8, and 3. Below is a comparison with key analogues:

Compound Name Substituents Key Differences Biological Target/Activity
Target Compound 7-Benzyl, 1,3-dimethyl, 8-(3-methyl-piperidin-1-yl) - DPP-4 inhibition; potential for glycemic control
7-Benzyl-1,3-dimethyl-8-(4-methyl-piperazin-1-yl)-3,7-dihydro-purine-2,6-dione 8-(4-methyl-piperazin-1-yl) Piperazine ring instead of piperidine; increased polarity Enhanced solubility but reduced metabolic stability
BI 1356 (Linagliptin) 8-(3-amino-piperidin-1-yl), 7-but-2-ynyl, 1-(4-methyl-quinazolin-2-ylmethyl) Quinazolinylmethyl at position 1; butynyl at position 7 Clinically approved DPP-4 inhibitor; superior potency and duration (>24 hrs)
L-97-1 8-Benzyl, 7-[2-(ethyl-(2-hydroxyethyl)amino)-ethyl], 3-propyl Hydrophilic hydroxyethyl group; propyl at position 3 A1 adenosine receptor antagonist; anti-asthmatic effects
7-Benzyl-8-morpholin-4-ylmethyl-1,3-dimethyl-purine-2,6-dione 8-(morpholin-4-ylmethyl) Morpholine ring with methylene linker Moderate DPP-4 inhibition; shorter half-life (~6 hrs)

Pharmacological and Pharmacokinetic Comparisons

  • Potency : BI 1356 (linagliptin) exhibits 10-fold higher DPP-4 inhibition (IC₅₀ = 1 nM) than the target compound (IC₅₀ = 10 nM) due to its quinazolinylmethyl group enhancing enzyme binding .
  • Duration : The 3-methyl-piperidinyl group in the target compound confers moderate duration (t₁/₂ = 12–15 hrs), whereas BI 1356’s butynyl chain extends t₁/₂ to >24 hrs .
  • Selectivity: The benzyl group at position 7 minimizes off-target interactions with adenosine receptors, unlike L-97-1, which targets A1 receptors .

Research Findings and Clinical Relevance

  • DPP-4 Inhibition : The target compound reduces blood glucose in diabetic rodent models by increasing active GLP-1 levels (1.5–2.0 fold vs. controls) .
  • Safety Profile: Unlike early xanthine derivatives, methyl and benzyl groups mitigate adenosine receptor agonism, reducing cardiovascular risks .
  • Limitations : Lower metabolic stability compared to BI 1356 due to piperidine oxidation; structural optimization is ongoing .

Biological Activity

7-Benzyl-1,3-dimethyl-8-(3-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This compound, often referred to in the literature by its IUPAC name or various synonyms, exhibits a complex structure that suggests a range of pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H25N5O2C_{20}H_{25}N_{5}O_{2} with a molecular weight of approximately 367.44 g/mol. It features a purine core structure with multiple substituents that may influence its biological activity.

Biological Activity Overview

Research indicates that compounds similar to or including this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Some studies have shown that purine derivatives can possess antibacterial and antifungal properties. The structural modifications in this compound may enhance its interaction with microbial targets.
  • Antitumor Activity : The potential anticancer effects of purine derivatives have been explored, particularly their ability to inhibit cell proliferation in various cancer cell lines.

Antimicrobial Activity

A study evaluating the antimicrobial properties of similar compounds demonstrated significant activity against various bacterial strains. For instance, derivatives with similar structural motifs showed zones of inhibition ranging from 18 mm to 24 mm against Gram-positive and Gram-negative bacteria .

CompoundBacterial StrainZone of Inhibition (mm)
6aS. aureus22
6bE. coli20
6cB. subtilis24

Antitumor Activity

In vitro studies have indicated that certain purine derivatives can induce apoptosis in cancer cells. For example, compounds structurally related to this compound were found to inhibit the growth of breast and lung cancer cell lines with IC50 values in the low micromolar range .

Case Studies

Several case studies have been documented regarding the efficacy of related compounds:

  • Case Study on Antitubercular Activity : A series of substituted purines were synthesized and tested against Mycobacterium tuberculosis. One compound exhibited an IC90 value of 40.32 μM, indicating moderate activity .
  • Case Study on Cytotoxicity : The cytotoxic effects of related purine derivatives on human embryonic kidney cells (HEK293) were evaluated. Most compounds showed low toxicity profiles, suggesting a favorable therapeutic index for further development .

Q & A

Q. What synthetic protocols are recommended for 7-Benzyl-1,3-dimethyl-8-(3-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione?

The synthesis involves multi-step reactions, including alkylation and substitution. Key steps include:

  • Step 1 : Condensation of a purine precursor with 3-methylpiperidine under anhydrous conditions (e.g., DMF as solvent, 80–100°C).
  • Step 2 : Benzylation at the 7-position using benzyl bromide in the presence of a base (e.g., K₂CO₃) .
  • Step 3 : Methylation at the 1- and 3-positions with iodomethane under controlled pH (7–8) to avoid over-alkylation . Yield optimization requires strict control of temperature, solvent polarity, and reaction time.

Q. Which analytical techniques are most effective for confirming the compound’s structural integrity?

Use a combination of:

  • X-ray crystallography to resolve the 3D structure, including dihedral angles between fused rings (e.g., planar deviations <0.03 Å) .
  • ¹H/¹³C NMR to verify substituent positions (e.g., benzyl protons at δ 4.8–5.2 ppm; piperidinyl protons at δ 2.5–3.5 ppm) .
  • HPLC-MS (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect byproducts .

Q. What initial biological screening assays are appropriate for this compound?

Prioritize:

  • Enzyme inhibition assays : Test against adenosine deaminase or kinases using fluorogenic substrates (IC₅₀ determination) .
  • Receptor binding studies : Radioligand competition assays (e.g., A₁/A₂ₐ adenosine receptors) with [³H]DPCPX or [³H]ZM241385 .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify preliminary IC₅₀ values .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies for analogs of this compound?

  • Substituent variation : Systematically modify the 8-position (piperidinyl group) and 7-position (benzyl group). For example:
Substituent at 8-PositionBiological ActivitySource
4-MethylpiperidinylEnhanced receptor binding
MorpholinylAltered pharmacokinetics
  • Methodology : Synthesize analogs, then compare binding affinities (Kᵢ) in receptor assays and ADMET properties (e.g., logP, metabolic stability) .

Q. What methodologies address inconsistent bioactivity data across studies?

  • Standardized assays : Use identical cell lines (e.g., ATCC-validated) and buffer conditions (pH 7.4, 37°C) to reduce variability .
  • Orthogonal validation : Confirm enzyme inhibition results with ITC (isothermal titration calorimetry) or SPR (surface plasmon resonance) .
  • Meta-analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers .

Q. How can the compound’s interaction mechanism with adenosine receptors be elucidated?

  • Competitive binding assays : Use [³H]NECA as a radioligand to measure displacement curves (Kₐ and Bₐₓ calculations) .
  • Mutagenesis studies : Modify receptor residues (e.g., His278 in A₂ₐ) to assess binding pocket interactions .
  • Molecular dynamics simulations : Model the ligand-receptor complex (AMBER or GROMACS) to predict binding modes and residence times .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

  • QSAR models : Use descriptors like topological polar surface area (TPSA) and logP to predict bioavailability (e.g., SwissADME) .
  • Docking studies : AutoDock Vina or Schrödinger Suite to screen against CYP450 isoforms (e.g., CYP3A4) for metabolic stability .
  • ADMET prediction : Tools like pkCSM to estimate half-life, volume of distribution, and blood-brain barrier permeability .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported enzyme inhibition potencies?

  • Replicate assays : Repeat experiments with identical enzyme batches (e.g., Sigma-Aldrich) and substrate concentrations .
  • Control for solvent effects : Compare DMSO (0.1% v/v) vs. aqueous buffers to rule out solvent-induced denaturation .
  • Cross-validate with structural analogs : Test compounds with minor substitutions (e.g., 3-methyl vs. 4-methylpiperidinyl) to identify SAR trends .

Key Notes for Methodological Rigor

  • Synthesis : Prioritize anhydrous conditions for piperidinyl substitution to avoid hydrolysis .
  • Crystallography : Collect data at 100 K to minimize thermal motion artifacts .
  • Biological assays : Include positive controls (e.g., theophylline for adenosine receptors) to validate experimental setups .

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